N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-3-(phenylsulfonyl)propanamide
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Overview
Description
N~1~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-3-(PHENYLSULFONYL)PROPANAMIDE is a complex organic compound featuring a pyrazole ring, an ethyl group, and a phenylsulfonyl group. This compound is part of the pyrazole family, known for its diverse applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-3-(PHENYLSULFONYL)PROPANAMIDE typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 1-ethyl-1H-pyrazole-3-carbaldehyde with an appropriate amine, followed by sulfonylation to introduce the phenylsulfonyl group . Reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and the use of heterogeneous catalytic systems can be employed to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N~1~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-3-(PHENYLSULFONYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, dichloromethane, and other organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N~1~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-3-(PHENYLSULFONYL)PROPANAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N1-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-3-(PHENYLSULFONYL)PROPANAMIDE involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes and receptors, modulating their activity. The phenylsulfonyl group may enhance the compound’s binding affinity and specificity . Pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Indole derivatives: Exhibit diverse biological activities and are used in various therapeutic applications.
Uniqueness
N~1~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-3-(PHENYLSULFONYL)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H21N3O3S |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-N-[1-(1-ethylpyrazol-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C16H21N3O3S/c1-3-19-11-9-15(18-19)13(2)17-16(20)10-12-23(21,22)14-7-5-4-6-8-14/h4-9,11,13H,3,10,12H2,1-2H3,(H,17,20) |
InChI Key |
RQMZBUHNNGKAAH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)C(C)NC(=O)CCS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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